molecular formula C15H20N2O4 B3445149 1-[(2-methoxyphenoxy)acetyl]-4-piperidinecarboxamide

1-[(2-methoxyphenoxy)acetyl]-4-piperidinecarboxamide

Cat. No. B3445149
M. Wt: 292.33 g/mol
InChI Key: ABJKHVWZDXKCCZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[(2-methoxyphenoxy)acetyl]-4-piperidinecarboxamide is a chemical compound that belongs to the class of piperidinecarboxamides. It is also known by its chemical name, MPAC. This compound has gained significant attention in the field of scientific research due to its potential applications in various areas, including medicine, agriculture, and material science.

Scientific Research Applications

1-[(2-methoxyphenoxy)acetyl]-4-piperidinecarboxamide has been extensively studied for its potential applications in various areas of scientific research. In the field of medicine, it has been shown to have anti-inflammatory and analgesic properties, making it a potential candidate for the treatment of pain and inflammation-related disorders. In the field of agriculture, it has been shown to have insecticidal properties, making it a potential candidate for the development of new insecticides. In the field of material science, it has been shown to have potential applications in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 1-[(2-methoxyphenoxy)acetyl]-4-piperidinecarboxamide is not fully understood. However, it is believed to work by inhibiting the production of certain enzymes and proteins that are involved in the inflammatory response. It may also work by blocking certain receptors in the nervous system that are involved in pain perception.
Biochemical and Physiological Effects:
Studies have shown that 1-[(2-methoxyphenoxy)acetyl]-4-piperidinecarboxamide has a number of biochemical and physiological effects. It has been shown to reduce inflammation and pain in animal models of inflammation and pain-related disorders. It has also been shown to have insecticidal properties, making it a potential candidate for the development of new insecticides.

Advantages and Limitations for Lab Experiments

One of the main advantages of 1-[(2-methoxyphenoxy)acetyl]-4-piperidinecarboxamide is its potential applications in various areas of scientific research. It has been shown to have anti-inflammatory and analgesic properties, making it a potential candidate for the treatment of pain and inflammation-related disorders. It also has insecticidal properties, making it a potential candidate for the development of new insecticides. However, one of the limitations of this compound is that its mechanism of action is not fully understood, which makes it difficult to develop new drugs based on its properties.

Future Directions

There are several future directions for the research of 1-[(2-methoxyphenoxy)acetyl]-4-piperidinecarboxamide. One possible direction is to study its potential applications in the treatment of pain and inflammation-related disorders. Another possible direction is to study its insecticidal properties and develop new insecticides based on its properties. Additionally, further research is needed to fully understand its mechanism of action, which could lead to the development of new drugs based on its properties.

properties

IUPAC Name

1-[2-(2-methoxyphenoxy)acetyl]piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N2O4/c1-20-12-4-2-3-5-13(12)21-10-14(18)17-8-6-11(7-9-17)15(16)19/h2-5,11H,6-10H2,1H3,(H2,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABJKHVWZDXKCCZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1OCC(=O)N2CCC(CC2)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[2-(2-Methoxyphenoxy)acetyl]piperidine-4-carboxamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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